1,4-Phenylenediacrylic acid

Description

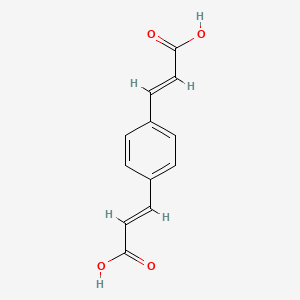

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-8H,(H,13,14)(H,15,16)/b7-5+,8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFXQFIGKBLKMC-KQQUZDAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Record name | 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-(1,4-phenylene)bis-2-propenoic acid appears as yellow powder or solid. (NTP, 1992) | |

| Record name | 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

16323-43-6, 23713-85-1 | |

| Record name | 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Phenylenediacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023713851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzenediacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3,3'-(1,4-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-(p-phenylene)diacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-PHENYLENEDIACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F7E4O8Q8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

greater than 572 °F (NTP, 1992) | |

| Record name | 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Synthesis of 1,4-Phenylenediacrylic Acid: A Technical Guide to the Knoevenagel-Doebner Condensation

An In-depth Technical Guide for Researchers

Abstract: This guide provides a comprehensive technical overview for the synthesis of 1,4-phenylenediacrylic acid from terephthalaldehyde and malonic acid. The synthesis is achieved via the Knoevenagel-Doebner condensation, a robust and fundamental reaction in organic chemistry. This document delves into the underlying reaction mechanism, offers a detailed, field-tested experimental protocol, and discusses process optimization and characterization. The content is tailored for researchers, scientists, and professionals in drug development and materials science who require a practical and scientifically grounded understanding of this synthesis.

Introduction and Significance

This compound is a symmetrical aromatic dicarboxylic acid featuring a rigid phenylene core flanked by two acrylic acid moieties. Its structure, (HOOC-CH=CH)₂C₆H₄, lends itself to a variety of applications, particularly as a linker in the synthesis of metal-organic frameworks (MOFs) and as a monomer for specialty polyamides and other polymers.[1] The conjugated system of double bonds also imparts interesting photochemical properties.[2]

The synthesis from terephthalaldehyde and malonic acid is a classic example of the Knoevenagel condensation, specifically the Doebner modification.[3][4] This reaction is a cornerstone of C-C bond formation, valued for its efficiency in creating α,β-unsaturated carboxylic acids.[5] Understanding this process provides not only a reliable method for producing this compound but also a foundational technique applicable to the synthesis of a wide array of similar structures.

The Core Chemistry: Mechanism and Principles

The synthesis proceeds via a Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3] The use of malonic acid as the active methylene source and pyridine as the solvent/base constitutes the Doebner modification, which includes a subsequent decarboxylation step.[6]

2.1. The Knoevenagel Condensation Mechanism

The overall reaction can be broken down into three primary stages:

-

Deprotonation: A weak base, typically pyridine or a catalytic amount of a stronger amine like piperidine, deprotonates the active methylene group of malonic acid. The two electron-withdrawing carboxylic acid groups make these protons acidic enough to be removed by a mild base, forming a nucleophilic enolate ion.[5][7]

-

Nucleophilic Attack: The enolate ion attacks one of the carbonyl carbons of terephthalaldehyde. Given the symmetrical nature of terephthalaldehyde, this process occurs sequentially at both aldehyde groups. This addition forms a tetrahedral intermediate.[7]

-

Dehydration and Decarboxylation: The intermediate undergoes proton transfer and then eliminates a molecule of water to form a double bond.[7] When conducted in refluxing pyridine, the β-keto acid intermediate readily undergoes a concerted decarboxylation (loss of CO₂) and elimination to yield the final α,β-unsaturated product.[3][6]

2.2. Causality of Reagent Choices

-

Terephthalaldehyde: A symmetrical dialdehyde that serves as the electrophilic backbone of the final molecule.

-

Malonic Acid: The quintessential active methylene compound for this modification. Its structure is critical as one carboxylic acid group participates in the condensation while the other is eliminated as CO₂, driving the reaction to completion.[3]

-

Pyridine: Functions as both the solvent and the base. Its basicity is sufficient to facilitate the initial deprotonation. In the Doebner modification, it is also instrumental in promoting the final decarboxylation step.[6][8]

-

Piperidine (Catalyst): Often added in catalytic amounts, piperidine is a stronger base than pyridine and significantly accelerates the reaction rate.[8] It can form a more reactive iminium ion intermediate with the aldehyde, which is then more susceptible to attack by the malonic acid enolate.[6] This organocatalytic cycle enhances the efficiency of the condensation.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. purechemistry.org [purechemistry.org]

- 6. Knoevenagel Condensation [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chemrj.org [chemrj.org]

An In-depth Technical Guide to the Purification of 1,4-Phenylenediacrylic Acid by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Phenylenediacrylic acid (p-PDA) is a key organic compound utilized in the synthesis of polymers and various pharmaceutical agents. Its purity is paramount to the successful outcome of these applications. This guide provides a comprehensive, in-depth exploration of the purification of this compound utilizing the robust technique of recrystallization. We will delve into the foundational principles of recrystallization, a detailed, step-by-step protocol for p-PDA, methods for purity assessment, and troubleshooting common challenges. This document is designed to serve as a practical and authoritative resource for researchers and professionals in the field.

Introduction: The Significance of Purity for this compound

This compound, with the chemical formula C₁₂H₁₀O₄, is a dicarboxylic acid characterized by a central benzene ring with two acrylic acid groups in a para configuration. This symmetrical structure lends itself to applications in polymer chemistry, where it can act as a monomer, and in medicinal chemistry as a building block for more complex molecules.

The presence of impurities, which can originate from the synthetic route (e.g., unreacted starting materials, byproducts) or degradation, can significantly impact the performance and safety of the final product. For instance, in polymerization, impurities can act as chain terminators or alter the polymer's properties. In pharmaceutical applications, even trace impurities can lead to undesirable side effects or reduced efficacy. Therefore, a reliable and efficient purification method is essential. Recrystallization stands out as a powerful and widely used technique for purifying solid organic compounds.

The Cornerstone of Purification: Understanding Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. The core principle is that most solids are more soluble in a hot solvent than in a cold one.

The Ideal Recrystallization Solvent:

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent for this compound should exhibit the following characteristics:

-

High solubility at elevated temperatures: To dissolve the compound completely.

-

Low solubility at low temperatures: To allow for maximum recovery of the purified compound upon cooling.

-

Inertness: The solvent should not react with the compound.

-

Volatility: The solvent should be easily removable from the purified crystals.

-

Impurity Solubility Profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

Strategic Solvent Selection for this compound

A common and effective solvent for the recrystallization of similar aromatic carboxylic acids is acetic acid . Ethanol and methanol are also potential candidates, but their higher volatility might require more careful handling to prevent premature crystallization. For this guide, we will focus on the use of glacial acetic acid.

Table 1: Solvent Selection Considerations for this compound

| Solvent | Rationale for Consideration | Potential Drawbacks |

| Glacial Acetic Acid | Proven to be an effective recrystallization solvent for p-PDA. Good solvency for carboxylic acids. | Corrosive, requires careful handling. Higher boiling point requires longer drying times. |

| Ethanol/Methanol | Polar protic solvents that can dissolve carboxylic acids. Lower boiling points for easier removal. | May have high solubility even at low temperatures, leading to lower recovery. |

| Water | Generally a poor solvent for p-PDA, but could be used as an anti-solvent in a mixed solvent system. | Very low solubility of p-PDA. |

| Toluene | Can be effective for recrystallizing some aromatic compounds. | Potential for impurities to co-crystallize. |

Experimental Protocol: A Step-by-Step Guide to Recrystallization of this compound

This protocol provides a detailed methodology for the purification of crude this compound using glacial acetic acid.

4.1. Materials and Equipment

-

Crude this compound

-

Glacial acetic acid

-

Erlenmeyer flasks (at least two)

-

Hot plate with magnetic stirring capabilities

-

Magnetic stir bar

-

Buchner funnel and flask

-

Filter paper

-

Glass stirring rod

-

Ice bath

-

Spatula

-

Watch glass

-

Drying oven or vacuum desiccator

4.2. Workflow Diagram

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,4-Phenylenediacrylic Acid

Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,4-Phenylenediacrylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for the structural elucidation of this highly symmetric molecule. We will explore spectral predictions based on molecular structure, detailed interpretation of experimental data, and a robust, field-proven protocol for sample preparation and data acquisition. The causality behind experimental choices is emphasized to ensure a deep, applicable understanding of the spectroscopic techniques.

Introduction: The Molecule and the Method

Chemical Structure and Properties of this compound

This compound, also known as p-benzenediacrylic acid, is a dicarboxylic acid featuring a central benzene ring substituted at the para positions with acrylic acid moieties.[1][2] Its chemical formula is C₁₂H₁₀O₄.[1][3] The molecule's structure is characterized by its high degree of symmetry and the presence of multiple key functional groups: a 1,4-disubstituted aromatic ring, two carbon-carbon double bonds, and two carboxylic acid groups. The IUPAC name, (2E,2'E)-3,3'-(1,4-phenylene)diacrylic acid, indicates that the stereochemistry of the double bonds is typically in the trans (E) configuration.[3]

Physically, it is a yellow powder or solid with a very high melting point (greater than 300 °C) and poor solubility in water (less than 1 mg/mL).[1][2] These properties are critical considerations for selecting the appropriate NMR solvent and sample preparation techniques. Its rigid, conjugated structure makes it a valuable building block in the synthesis of polymers and other advanced materials.

The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for determining the structure of organic molecules.[4] For a molecule like this compound, NMR provides definitive information on:

-

Chemical Environment: The chemical shift (δ) of each nucleus reveals its electronic environment.

-

Molecular Connectivity: Scalar (J) coupling between nuclei in ¹H NMR provides information about which atoms are bonded to each other through the number of intervening bonds.

-

Symmetry: The number of distinct signals in both ¹H and ¹³C NMR spectra is directly related to the molecular symmetry.[5][6]

-

Stereochemistry: The magnitude of coupling constants, particularly across the double bonds, confirms the trans geometry.

This guide will systematically deconstruct the ¹H and ¹³C NMR spectra to verify the structure of this compound.

Molecular Symmetry and Predicted Spectral Features

The structure of this compound possesses a high degree of symmetry, specifically a C₂h point group if planar. This symmetry dictates that chemically equivalent nuclei will be magnetically equivalent and thus produce a single resonance signal.[5] This greatly simplifies the expected NMR spectra.

Based on the molecular symmetry, we can predict the number of unique signals:

-

¹H NMR: There are only three sets of chemically non-equivalent protons.

-

¹³C NMR: There are only four sets of chemically non-equivalent carbons.

The diagram below illustrates the structure with the non-equivalent atoms labeled for clarity in the subsequent spectral analysis.

Caption: Structure of this compound with non-equivalent protons (Hₐ, Hₑ, Hₒ) and carbons labeled.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show three distinct signals, corresponding to the three unique proton environments (Hₐ, Hₑ, and Hₒ in the diagram).

Theoretical Chemical Shifts and Coupling Constants

-

Carboxylic Acid Protons (-COOH): These protons are highly deshielded and typically appear as a broad singlet far downfield, often >12 ppm. Their broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (Hₒ): The four protons on the benzene ring are chemically equivalent due to symmetry. They are in an aromatic environment, which induces a downfield shift.[7] They are expected to appear as a singlet in the aromatic region (7.0-8.0 ppm) because they are not coupled to any non-equivalent neighboring protons.

-

Vinylic Protons (Hₐ and Hₑ): These two protons on the acrylic acid moiety are non-equivalent.

-

Hₑ: This proton is trans to the benzene ring and is deshielded by the anisotropic effect of the carbonyl group. It is expected to appear further downfield than Hₐ.

-

Hₐ: This proton is cis to the benzene ring.

-

Coupling: Hₐ and Hₑ are on adjacent carbons and will split each other into doublets. The coupling constant (J-value) between them is expected to be large (~16 Hz), which is characteristic of a trans relationship across a double bond.[8]

-

Experimental Data Interpretation

A ¹H NMR spectrum of this compound recorded in DMSO-d₆ shows the following key features, consistent with theoretical predictions.[9]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-H OOC) | ~12.5 | Broad Singlet | - | 2H |

| Aromatic (H -Ar) | ~7.70 | Singlet | - | 4H |

| Vinylic (H ₑ-C=C) | ~7.58 | Doublet | ~16.0 | 2H |

| Vinylic (H ₐ-C=C) | ~6.56 | Doublet | ~16.0 | 2H |

Causality and Insights:

-

The observation of a single peak for the four aromatic protons at ~7.70 ppm is definitive proof of the 1,4- (para) substitution pattern.[10] Any other substitution pattern (ortho or meta) would break this symmetry and result in a more complex multiplet.[5]

-

The large coupling constant of ~16.0 Hz between the vinylic protons confirms the (E,E)- or trans,trans-stereochemistry of the two acrylic acid side chains. A cis configuration would result in a much smaller coupling constant (typically 6-12 Hz).

-

The broad singlet for the carboxylic acid protons is characteristic and its integration to 2H confirms the presence of both acidic groups.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is simplified by the molecule's symmetry, showing only four signals for the twelve carbon atoms.

Theoretical Chemical Shifts

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms. It is expected to appear in the range of 165-175 ppm.

-

Aromatic Carbons (C-Ar):

-

Quaternary Carbons: The two carbons of the benzene ring attached to the acrylic acid groups are quaternary (no attached protons) and will appear further downfield than the protonated aromatic carbons.

-

Protonated Carbons: The four carbons of the benzene ring attached to protons are equivalent and will appear in the typical aromatic region of 120-140 ppm.

-

-

Vinylic Carbons (-CH=CH-): The two vinylic carbons are in different environments and will have distinct chemical shifts, typically in the 115-145 ppm range. The carbon beta to the carbonyl (closer to the ring) will likely be at a different shift than the carbon alpha to the carbonyl.

Experimental Data Interpretation

The ¹³C NMR spectrum confirms the presence of four unique carbon environments.

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C =O) | ~167.2 | Most deshielded due to two attached oxygens. |

| Vinylic (Ar-CH=C H) | ~143.5 | Vinylic carbon β to the carbonyl group. |

| Aromatic (C -Ar, Quaternary) | ~135.9 | Quaternary aromatic carbon attached to the substituent. |

| Aromatic (C H-Ar, Protonated) | ~128.8 | Protonated aromatic carbon. |

| Vinylic (HOOC-C H=CH) | ~122.1 | Vinylic carbon α to the carbonyl group. |

Causality and Insights:

-

The presence of only four signals is the strongest evidence for the molecule's high symmetry and the para-substitution pattern.[5] A less symmetric isomer would exhibit more signals. For example, an asymmetrical para-substituted benzene ring would have four aromatic carbon signals, while ortho and meta isomers would show six.[5]

-

The chemical shifts are consistent with values reported for similar structures like trans-cinnamic acid and its derivatives, providing confidence in the assignments.[11][12]

Experimental Protocol for NMR Analysis

The following protocol is a self-validating system designed for acquiring high-quality NMR data for this compound.

Sample Preparation

Rationale for Solvent Choice: Due to the compound's high polarity and poor solubility in common NMR solvents like chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. DMSO-d₆ effectively dissolves the analyte and has the added benefit of slowing the exchange rate of the acidic carboxylic acid protons, which allows for their clean observation in the ¹H spectrum.

Procedure:

-

Weighing: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.

-

Solvation: Add ~0.6 mL of DMSO-d₆ to the NMR tube.

-

Dissolution: Cap the tube securely and gently vortex or sonicate the sample until the solid is completely dissolved. A brief, gentle warming may be required to aid dissolution.

-

Filtration (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube.

Spectrometer Configuration and Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans (NS): 16 (increase for dilute samples)

-

Relaxation Delay (D1): 2.0 seconds

-

Acquisition Time (AQ): ~4 seconds

-

Spectral Width (SW): 20 ppm (centered around 6 ppm)

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse (zgpg30)

-

Number of Scans (NS): 1024 (or more, as ¹³C is less sensitive)

-

Relaxation Delay (D1): 2.0 seconds

-

Acquisition Time (AQ): ~1.5 seconds

-

Spectral Width (SW): 240 ppm (centered around 110 ppm)

Caption: Standardized workflow for the NMR analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and serve as a textbook example of how molecular symmetry profoundly simplifies spectral data. The analysis confirms the 1,4-disubstituted pattern of the central aromatic ring, the (E,E)-stereochemistry of the vinylic double bonds, and the presence of all requisite functional groups. The number of unique signals in both spectra—three for ¹H and four for ¹³C—is in perfect agreement with the molecule's symmetrical structure. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra for the unambiguous structural verification of this important chemical building block.

References

- 1. This compound | C12H10O4 | CID 759280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound 95% | CAS: 16323-43-6 | AChemBlock [achemblock.com]

- 4. scispace.com [scispace.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 8. Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

Solubility of 1,4-Phenylenediacrylic acid in common organic solvents

An In-depth Technical Guide to the Solubility of 1,4-Phenylenediacrylic Acid in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (p-PDA), a molecule of significant interest in materials science and pharmaceutical development. Given the limited availability of direct quantitative solubility data for p-PDA, this guide synthesizes its known physicochemical properties with solubility data from structurally analogous compounds to provide a robust predictive framework for its behavior in common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of p-PDA solubility is presented, empowering researchers to generate precise data for their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of p-PDA's solubility characteristics for formulation, synthesis, and purification processes.

Introduction: The Scientific Imperative for Understanding this compound Solubility

This compound (p-PDA) is a rigid, aromatic dicarboxylic acid with a symmetric structure that lends itself to the formation of highly ordered crystalline lattices and polymers. Its applications are diverse, ranging from a monomer in the synthesis of photodegradable polymers to a component in metal-organic frameworks (MOFs) and as a potential linker in drug delivery systems. The successful application of p-PDA in these fields is fundamentally dependent on an understanding of its solubility. Solubility dictates the choice of reaction media, purification methods such as crystallization, and the ability to formulate p-PDA into functional materials.

The core challenge addressed in this guide is the scarcity of publicly available, quantitative solubility data for p-PDA in common organic solvents. To overcome this, we will employ a logical, evidence-based approach, leveraging the known physicochemical properties of p-PDA and drawing parallels with structurally similar and well-characterized molecules, namely cinnamic acid and p-coumaric acid. This approach, combined with a detailed experimental protocol, provides a comprehensive pathway to understanding and mastering the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility. The key properties of p-PDA are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₄ | [1][2] |

| Molecular Weight | 218.21 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder or solid | [1][3] |

| Melting Point | >300 °C (decomposes) | [3][4][5] |

| Water Solubility | < 1 mg/mL at 20°C (insoluble) | [1][2] |

| pKa | (Estimated) ~4-5 (for the carboxylic acid groups) | Inferred |

| XLogP3 | 2.61 | [2] |

The high melting point of p-PDA is indicative of a stable crystal lattice with strong intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups and π-stacking of the phenyl rings. These strong intermolecular forces must be overcome by solvent-solute interactions for dissolution to occur. The low water solubility is consistent with the molecule's significant non-polar character, despite the presence of two polar carboxylic acid groups.[1][2]

Predicted Solubility of this compound in Organic Solvents: An Analog-Based Approach

In the absence of direct quantitative data, we can infer the solubility of p-PDA by examining the solubility of structurally related compounds. Cinnamic acid (a single phenylacrylic acid) and p-coumaric acid (a hydroxylated analog) provide valuable insights.

3.1. Structural Analogs for Solubility Prediction

-

Cinnamic Acid: This molecule represents one half of the p-PDA structure. It is described as being freely soluble in many organic solvents.[6] It is soluble in ethanol, methanol, acetone, diethyl ether, and benzene, but insoluble in hexane.[7]

-

p-Coumaric Acid: This analog introduces a hydroxyl group, increasing polarity. It is very soluble in ethanol and diethyl ether.[8] Its solubility in ethanol, DMSO, and dimethylformamide (DMF) is approximately 10, 15, and 20 mg/mL, respectively.[9]

3.2. Predicted Solubility Profile of p-PDA

Based on the properties of p-PDA and its analogs, we can predict its solubility in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted p-PDA Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Acetic Acid | Sparingly Soluble to Soluble | The carboxylic acid groups of p-PDA can hydrogen bond with the hydroxyl groups of these solvents. However, the large non-polar phenyl ring will limit solubility compared to smaller dicarboxylic acids. Acetic acid is noted as a solvent for decomposition at high temperatures, suggesting some degree of solubility.[2] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | Soluble | These solvents can act as hydrogen bond acceptors for the carboxylic acid protons of p-PDA. The high polarity of DMSO and DMF, in particular, is expected to effectively solvate the p-PDA molecule. Acetone is expected to be a moderate solvent.[7] Acetonitrile is likely to be a poorer solvent due to its lower polarity.[10] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble to Sparingly Soluble | The dominant non-polar character of these solvents will not effectively overcome the strong intermolecular hydrogen bonding in the p-PDA crystal lattice. Diethyl ether may show some limited solubility due to its ability to accept hydrogen bonds.[7][8] |

Experimental Protocol for the Determination of this compound Solubility

To obtain accurate, quantitative solubility data, a robust experimental protocol is essential. The following method is a standard approach in the pharmaceutical and chemical industries.[11][12][13]

4.1. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

4.2. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of p-PDA to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification of Dissolved p-PDA:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of p-PDA of known concentrations.

-

Determine the concentration of p-PDA in the diluted samples by comparing their response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of p-PDA in the original solvent by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

4.3. Self-Validating System: Ensuring Trustworthiness

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

-

Method Validation: The analytical method (HPLC or UV-Vis) should be validated for linearity, accuracy, and precision according to standard guidelines (e.g., ICH).

-

Duplicate Measurements: All experiments should be performed in at least duplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of p-PDA solubility.

References

- 1. This compound | C12H10O4 | CID 759280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound, CAS No. 16323-43-6 - iChemical [ichemical.com]

- 4. chemwhat.com [chemwhat.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 7. Cinnamic acid | 621-82-9 [chemicalbook.com]

- 8. p-Coumaric acid - Wikipedia [en.wikipedia.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. CICECO Publication » Solid-liquid phase equilibrium of trans-cinnamic acid, p-coumaric acid and ferulic acid in water and organic solvents: Experimental and modelling studies [ciceco.ua.pt]

- 11. chem.ws [chem.ws]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

A Comprehensive Guide to the Thermal Properties of 1,4-Phenylenediacrylic Acid using TGA and DSC

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Analysis in Pharmaceutical Development

In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, the thermal properties of a compound are a cornerstone of pre-formulation and formulation studies. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide invaluable insights into the stability, purity, and physical nature of a drug substance.[1][2] This guide focuses on 1,4-Phenylenediacrylic acid (p-PDA), a molecule of interest in various chemical and pharmaceutical applications, and elucidates how TGA and DSC can be leveraged to characterize its thermal behavior comprehensively.

This compound (CAS No: 16323-43-6), with the molecular formula C12H10O4, is a dicarboxylic acid featuring a rigid aromatic core. Its structure suggests a high degree of thermal stability, a critical attribute for any potential API. The International Council for Harmonisation (ICH) guideline Q6A underscores the importance of establishing a comprehensive set of specifications for new drug substances, and thermal analysis plays a key role in fulfilling these requirements.[3][4][5][6] This guide will provide not only the theoretical underpinnings of TGA and DSC but also detailed, field-proven experimental protocols and data interpretation strategies tailored for the analysis of p-PDA.

The Synergy of TGA and DSC: A Dual-Pronged Approach to Thermal Characterization

TGA and DSC are complementary techniques that, when used in tandem, offer a holistic view of a material's response to heat.[1]

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] This technique is essential for determining:

-

Thermal Stability and Decomposition: Identifying the temperature at which the material begins to degrade.[7]

-

Compositional Analysis: Quantifying the percentage of different components in a sample, such as volatiles, combustibles, and ash content.[9][10][11]

-

Moisture and Volatile Content: Measuring the amount of water or residual solvents present in the material.[12]

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[13] DSC is instrumental in identifying and quantifying thermal events such as:

-

Melting and Crystallization: Determining the melting point, enthalpy of fusion, and crystallization behavior.[14][15][16][17]

-

Glass Transitions: Identifying the temperature at which an amorphous material transitions from a rigid to a more rubbery state.[15][16]

-

Polymorphism: Detecting different crystalline forms of a compound, which can have significant implications for its bioavailability and stability.[18]

-

Reactions: Observing exothermic or endothermic events associated with chemical reactions like decomposition.[19][20]

The combination of these techniques allows for a clear distinction between physical transitions (like melting) and chemical events (like decomposition), which may overlap in temperature.[21]

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust and reproducible thermal analysis of this compound, adhering to principles outlined in ASTM E1131 for TGA and ASTM D3418 for DSC.[1][9][10][14][16]

Thermogravimetric Analysis (TGA) Protocol

This protocol aims to determine the thermal stability and decomposition profile of p-PDA.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Experimental Workflow:

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, tared alumina or platinum crucible. Ensure the sample is evenly distributed at the bottom of the crucible.

-

Instrument Calibration: Perform mass and temperature calibrations as per the instrument manufacturer's recommendations.

-

Instrument Setup:

-

Place the sample crucible in the TGA instrument.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.[1]

-

Equilibrate the sample at 30 °C.

-

-

Thermal Program:

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[10]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA thermogram.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum rates of mass loss.

-

Determine the onset temperature of decomposition (Tonset), which is a key indicator of thermal stability.

-

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to investigate the melting, decomposition, and other potential thermal transitions of p-PDA.

Instrumentation: A calibrated differential scanning calorimeter is required.

Experimental Workflow:

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of material due to sublimation.

-

Instrument Calibration: Perform temperature and enthalpy calibrations using certified reference materials (e.g., indium).

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

-

Equilibrate the sample at 30 °C.

-

-

Thermal Program:

-

Heat the sample from 30 °C to 450 °C at a constant heating rate of 10 °C/min.[15]

-

-

Data Acquisition: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify and characterize any thermal events (endotherms or exotherms) by determining their onset temperature, peak maximum, and the enthalpy change (area under the peak).

-

Data Interpretation and Expected Thermal Behavior

Based on the known properties of similar aromatic dicarboxylic acids, such as terephthalic acid, a hypothetical yet scientifically plausible thermal profile for this compound can be predicted.[22][23][24][25]

Expected TGA Results

The TGA thermogram of p-PDA is expected to show high thermal stability, with significant mass loss occurring at elevated temperatures.

-

Initial Region (30-300 °C): Minimal to no mass loss is anticipated in this region, indicating the absence of significant amounts of moisture or volatile solvents. A stable baseline confirms the material's stability at lower temperatures.[7]

-

Decomposition Region (>350 °C): A sharp, single-step mass loss is expected, corresponding to the thermal decomposition of the molecule. The onset of this decomposition provides a quantitative measure of its thermal stability. Given that the melting point is reported as >360 °C with decomposition, the primary thermal event observed by TGA will be this decomposition.[14]

Expected DSC Results

The DSC thermogram will provide further details on the thermal events. Aromatic dicarboxylic acids often exhibit complex thermal behavior, including sublimation and melting with decomposition.[19][22]

-

Melting and Decomposition: A single, sharp endothermic peak is anticipated at a temperature above 360 °C. This peak will likely represent a combination of melting immediately followed by decomposition. The overlapping of these events can sometimes make it difficult to resolve the true melting point.[21] The onset of this endotherm should correlate with the onset of mass loss observed in the TGA.

The relationship between these expected thermal events can be visualized as follows:

Quantitative Data Summary

The following table summarizes the hypothetical, yet expected, quantitative data for the thermal analysis of this compound.

| Parameter | Technique | Expected Value | Significance |

| Onset of Decomposition (Tonset) | TGA | ~360 - 380 °C | Indicates the start of thermal degradation. |

| Temperature of Max. Mass Loss (Tmax) | DTG | ~400 - 420 °C | Point of fastest decomposition. |

| Residual Mass @ 600 °C | TGA | < 5% | Indicates near-complete decomposition. |

| Peak Temperature | DSC | > 360 °C | Corresponds to melting with decomposition. |

| Enthalpy of Transition (ΔH) | DSC | Varies | Energy associated with the melting/decomposition event. |

Conclusion: A Foundation for Rational Drug Development

The comprehensive thermal characterization of this compound using TGA and DSC provides critical data for its development as a potential pharmaceutical ingredient. The high thermal stability, characterized by a decomposition onset above 360 °C, is a favorable attribute for an API, suggesting robustness during processing and storage. The combined TGA and DSC data confirm that decomposition is the primary thermal event at elevated temperatures. This in-depth understanding of the thermal properties of p-PDA, grounded in established analytical protocols, forms a solid foundation for subsequent formulation design, stability studies, and quality control, ultimately ensuring the development of a safe, effective, and stable drug product.[1][2]

References

- 1. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 2. particle.dk [particle.dk]

- 3. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. torontech.com [torontech.com]

- 9. infinitalab.com [infinitalab.com]

- 10. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. TGA Analysis: What, How and Why | Innovatech Labs [innovatechlabs.com]

- 13. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 14. en.usb-lab.com [en.usb-lab.com]

- 15. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 16. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 17. ace-laboratories.com [ace-laboratories.com]

- 18. azom.com [azom.com]

- 19. DSC curve 해석, Part 1 : Dynamic measurements - (주)연진에스텍 [yeonjin.com]

- 20. youtube.com [youtube.com]

- 21. mt.com [mt.com]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]

Part 1: The Genesis of a Molecule: Discovery and Early Investigations

<A Technical Guide to the Historical Discovery and First Synthesis of p-Phenylenediacrylic Acid>

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical origins and foundational synthesis of p-phenylenediacrylic acid. By examining the pioneering methodologies, this document aims to provide researchers, scientists, and drug development professionals with a deeper understanding of the evolution of organic synthesis and the enduring principles that continue to inform modern chemical innovation.

The discovery of p-phenylenediacrylic acid is rooted in the broader exploration of unsaturated aromatic acids, a field that garnered significant interest in the latter half of the 19th century. Early chemists were captivated by the unique reactivity of the carbon-carbon double bond, particularly when influenced by the aromaticity of a benzene ring. Foundational work on related compounds, such as cinnamic acid, paved the way for the eventual synthesis and characterization of p-phenylenediacrylic acid. These initial studies were crucial in elucidating the principles of condensation reactions, which became the cornerstone for constructing this and other similar molecular frameworks.

Part 2: The First Synthesis: A Landmark in Chemical Architecture

The inaugural synthesis of p-phenylenediacrylic acid marked a significant advancement in the ability of chemists to construct novel molecules. The most recognized early method for its preparation is an adaptation of the Perkin reaction, a robust technique for synthesizing α,β-unsaturated aromatic acids.[1][2]

The Perkin Reaction: A Conceptual Framework

Developed by Sir William Henry Perkin in 1868, the Perkin reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, facilitated by the alkali salt of the corresponding acid.[1][3] The alkali salt functions as a base catalyst, enabling the formation of an enolate from the anhydride, which then attacks the aldehyde.[3][4][5] Subsequent dehydration yields the α,β-unsaturated acid.[4]

Experimental Protocol: The First Synthesis of p-Phenylenediacrylic Acid

This protocol outlines the classical Perkin reaction as adapted for the synthesis of p-phenylenediacrylic acid from terephthalaldehyde.

Materials:

-

Terephthalaldehyde

-

Acetic anhydride

-

Anhydrous potassium acetate

-

Hydrochloric acid

-

Ethanol

-

Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating apparatus (e.g., heating mantle)

-

Filtration equipment (e.g., Buchner funnel)

Procedure:

-

Reactant Charging: In a round-bottom flask, combine terephthalaldehyde, a significant molar excess of acetic anhydride, and anhydrous potassium acetate. The potassium acetate serves as the essential base catalyst.

-

Condensation Reaction: Equip the flask with a reflux condenser and heat the mixture. The reaction is typically maintained at an elevated temperature (often exceeding 180°C) for several hours to drive the condensation to completion.[5]

-

Hydrolysis of Excess Anhydride: Upon cooling, carefully add water to the reaction mixture. This step hydrolyzes the remaining acetic anhydride into acetic acid.

-

Acidification and Precipitation: Acidify the aqueous solution with hydrochloric acid. This protonates the carboxylate salt, causing the crude p-phenylenediacrylic acid to precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate via suction filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Causality Behind Experimental Choices:

-

Excess Acetic Anhydride: Utilizing an excess of acetic anhydride ensures it acts as both a reactant and a solvent, maintaining a homogeneous reaction medium at high temperatures.

-

Anhydrous Conditions: The reaction's success hinges on anhydrous conditions. Any moisture would lead to the premature hydrolysis of acetic anhydride, impeding the formation of the critical enolate intermediate.[5]

-

High Temperature: The elevated temperature provides the necessary activation energy for the carbon-carbon bond formation and facilitates the elimination of water to form the double bonds.[5]

-

Acidification: This is a crucial step to convert the water-soluble carboxylate salt into the less soluble carboxylic acid, enabling its isolation.

-

Recrystallization: This classic purification technique leverages differences in solubility between the desired product and impurities to achieve a high degree of purity.

Data Presentation

| Parameter | Details |

| Starting Aldehyde | Terephthalaldehyde |

| Key Reagents | Acetic anhydride, Potassium acetate |

| Reaction Type | Perkin Reaction |

| Product | p-Phenylenediacrylic acid |

| Purification | Recrystallization |

Visualization of the Synthesis

Caption: Workflow of the first synthesis of p-phenylenediacrylic acid.

Part 3: Authoritative Grounding and Modern Relevance

The foundational principles demonstrated in the early synthesis of p-phenylenediacrylic acid remain integral to the field of organic chemistry. While contemporary methods may employ more sophisticated catalysts and milder reaction conditions, the core logic of the Perkin reaction and related condensation strategies continues to be a valuable tool.

Since its initial synthesis, p-phenylenediacrylic acid and its derivatives have found utility in a range of applications, including the development of polymers, photosensitive materials, and as synthons for more complex molecules, including pharmaceuticals.[6] The historical synthesis not only provides a window into the evolution of chemical science but also underscores the lasting impact of these early discoveries on modern research and development.

References

- 1. Perkin reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 4. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Buy 1,4-Phenylenediacrylic acid | 23713-85-1 [smolecule.com]

A Senior Application Scientist's Guide to the Theoretical Calculation of 1,4-Phenylenediacrylic Acid Molecular Orbitals

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Phenylenediacrylic acid (p-PDA), a planar, conjugated molecule, serves as a valuable scaffold in materials science and medicinal chemistry.[1] Its extended π-system, arising from alternating single and double bonds, governs its electronic and photophysical properties.[2][3] Understanding the spatial distribution and energy levels of its molecular orbitals is paramount for predicting its reactivity, charge transport capabilities, and interaction with biological targets. This guide provides a comprehensive framework for performing and interpreting theoretical calculations of p-PDA's molecular orbitals, leveraging Density Functional Theory (DFT) as the core computational engine. We will dissect the causality behind methodological choices, present a self-validating computational protocol, and illustrate the logical flow from molecular structure to predictable electronic properties.

Introduction: The Electronic Landscape of this compound

This compound (p-PDA), with the chemical formula C₆H₄(CH=CHCO₂H)₂, is a symmetrical organic compound characterized by a central benzene ring linked to two acrylic acid moieties.[4] This structure results in a conjugated system where the p-orbitals of the sp²-hybridized carbon and oxygen atoms overlap, creating a delocalized network of π-electrons.[2][3]

The behavior of these π-electrons is best described by Molecular Orbital (MO) theory, which posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule.[5] Of particular interest are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6] The energy and topology of these orbitals provide critical insights:

-

Reactivity and Stability: The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity).[7][8]

-

Electronic Properties: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key determinant of the molecule's electronic and optical properties.[8][9] A smaller gap often correlates with higher reactivity and absorption of longer wavelengths of light.[10]

-

Drug Design: In drug development, understanding the FMOs can help predict how a molecule might interact with protein active sites or other biological macromolecules.

This guide will focus on using Density Functional Theory (DFT), a powerful and versatile quantum mechanical method, to accurately model these crucial orbital characteristics.[11]

Theoretical Foundations: Why Density Functional Theory?

While simpler models like Hückel theory can provide a qualitative picture for conjugated systems, they lack the quantitative accuracy required for modern research.[3][12] DFT strikes an optimal balance between computational cost and accuracy for molecules of this size.[11] It is founded on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its properties, including its energy and orbital characteristics.[7]

The core of a DFT calculation involves solving the Kohn-Sham equations, which model the complex many-electron system as a set of simpler one-electron problems.[11] The key to DFT's accuracy lies in the choice of the exchange-correlation functional , which approximates the quantum mechanical interactions between electrons.

Causality of Method Selection:

-

Choice of Functional: For organic molecules like p-PDA, hybrid GGA (Generalized Gradient Approximation) functionals are a proven choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, for instance, incorporates a portion of exact Hartree-Fock exchange, which tends to improve the prediction of orbital energies and HOMO-LUMO gaps compared to pure GGA functionals.[13][14]

-

Choice of Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[15][16] The choice of basis set is a trade-off between accuracy and computational time.

-

Pople-style basis sets , such as 6-31G(d) , are widely used and provide a good starting point. The "6-31G" describes a split-valence basis set, treating core and valence electrons differently for greater flexibility.[17] The "(d)" denotes the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the anisotropic nature of chemical bonds.[15][17]

-

For higher accuracy, one might employ a larger basis set like 6-311+G(d,p) , which adds more functions for valence electrons, diffuse functions (+) for describing weakly bound electrons, and polarization functions on hydrogen atoms (p).[14][15]

-

The combination of the B3LYP functional with a 6-31G(d) or larger basis set represents a robust, well-validated level of theory for obtaining reliable molecular orbital information for p-PDA.

The Computational Workflow: From Structure to Insight

The process of calculating molecular orbitals is a systematic workflow. Each step is critical for ensuring the final results are physically meaningful and reproducible.

Caption: A standard workflow for theoretical molecular orbital calculations.

Experimental Protocol: Calculating p-PDA Orbitals with Gaussian

This protocol outlines the step-by-step methodology using the Gaussian software suite, a widely adopted standard in computational chemistry.[18][19]

Software Required:

-

Gaussian 16 or later[19]

-

GaussView 6 or a similar molecular visualizer (e.g., Avogadro, Chemcraft)[20][21]

Protocol Steps:

-

Build the this compound Structure:

-

Open GaussView. Use the builder tools to construct the p-PDA molecule.

-

Ensure the initial geometry is reasonable. Use the "Clean" function in GaussView to get a rough initial structure.

-

Save this initial structure as a Gaussian Input File (.gjf), for example, p-PDA_opt.gjf.

-

-

Set Up the Geometry Optimization Calculation:

-

Open p-PDA_opt.gjf in a text editor or within GaussView's calculation setup window.[22]

-

Causality of Keywords:

-

%nprocshared=4 and %mem=8GB: These lines allocate computational resources (4 CPU cores, 8 GB of memory). Adjust based on your hardware.

-

%chk=p-PDA_opt.chk: This creates a checkpoint file, which stores the results of the calculation and is essential for subsequent steps.

-

#p: Requests "print" output for more detail.

-

opt: This is the primary keyword that requests a geometry optimization.[23]

-

freq: This keyword requests a vibrational frequency calculation to be performed after the optimization converges.[24] This is a critical self-validation step: a true energy minimum will have zero imaginary frequencies.

-

b3lyp/6-31g(d): This specifies the level of theory (B3LYP functional, 6-31G(d) basis set).

-

0 1: This line specifies the molecule's charge (0, neutral) and spin multiplicity (1, singlet).

-

-

-

Execute the Calculation:

-

Run the Gaussian job using the command: g16 p-PDA_opt.gjf[23]

-

-

Analyze the Optimization and Validate the Structure:

-

Once the job is complete, open the output log file (p-PDA_opt.log).

-

Search for "Optimization completed." to confirm success.

-

Crucially, check the frequency calculation results. You should find "0 imaginary frequencies," confirming the optimized structure is a true minimum. If imaginary frequencies exist, the structure is a transition state, and the initial geometry needs to be adjusted.

-

-

Visualize and Analyze the Molecular Orbitals:

-

Open the checkpoint file (p-PDA_opt.chk) in GaussView.

-

Go to Results > Surfaces/Contours. Click the "Cube Actions" button and select "New Cube." Choose "Molecular Orbital" as the type and select the orbitals of interest (e.g., HOMO and LUMO).

-

The orbital energies are listed in the log file. Search for "Alpha Orbital Energies." The last occupied orbital is the HOMO, and the first unoccupied one is the LUMO.

-

Results and Interpretation

The output from the DFT calculation provides quantitative data that directly informs our understanding of p-PDA's electronic behavior.

Table 1: Example Computational Parameters for p-PDA Calculation

| Parameter | Selection | Justification |

|---|---|---|

| Software | Gaussian 16 | Industry and academic standard for molecular DFT.[19] |

| Functional | B3LYP | Proven hybrid functional for organic molecule properties.[13][14] |

| Basis Set | 6-31G(d) | Good balance of accuracy and cost for this system size.[15][25] |

| Solvation | None (Gas Phase) | Provides a baseline understanding of intrinsic properties. |

| Charge/Multiplicity | 0 / 1 | Reflects the neutral, ground state of the molecule. |

Table 2: Representative Calculated Molecular Orbital Energies for p-PDA (Note: These are illustrative values. Actual results will depend on the precise level of theory.)

| Molecular Orbital | Energy (Hartrees) | Energy (eV) |

|---|---|---|

| LUMO+1 | -0.065 | -1.77 |

| LUMO | -0.098 | -2.67 |

| HOMO | -0.245 | -6.67 |

| HOMO-1 | -0.260 | -7.08 |

| HOMO-LUMO Gap (ΔE) | 0.147 | 4.00 |

Interpretation of Results:

-

Orbital Visualization: Visualizing the HOMO of p-PDA will show electron density concentrated across the entire conjugated system, with characteristic nodal planes. This confirms the delocalized π-bonding nature. The LUMO will also be a π-type orbital (π*) and will exhibit an additional nodal plane compared to the HOMO, indicative of its anti-bonding character.[26][27]

-

HOMO-LUMO Gap: The calculated gap of ~4.00 eV suggests that p-PDA would require energy in the ultraviolet region to promote an electron from the HOMO to the LUMO (a π → π* transition).[9] This is consistent with the behavior of extended conjugated systems.[10] A molecule with a smaller gap would be expected to absorb visible light and appear colored.

Caption: Relationship between p-PDA's structure, its frontier orbitals, and its key properties.

Conclusion

The theoretical calculation of molecular orbitals provides an indispensable tool for researchers seeking to understand and predict the behavior of molecules like this compound. By employing robust methods such as Density Functional Theory with appropriate functionals and basis sets, it is possible to gain quantitative insights into the electronic landscape that governs chemical reactivity and physical properties. The workflow and protocols detailed herein offer a validated, systematic approach to obtaining this critical data, empowering scientists in materials discovery and drug development to make more informed, data-driven decisions.

References

- 1. Buy this compound | 23713-85-1 [smolecule.com]

- 2. magadhmahilacollege.org [magadhmahilacollege.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scbt.com [scbt.com]

- 5. Khan Academy [khanacademy.org]

- 6. joaquinbarroso.com [joaquinbarroso.com]

- 7. mdpi.com [mdpi.com]

- 8. ossila.com [ossila.com]

- 9. learn.schrodinger.com [learn.schrodinger.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Density functional theory - Wikipedia [en.wikipedia.org]

- 12. fiveable.me [fiveable.me]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 16. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]

- 17. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

- 20. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]

- 21. matlantis.com [matlantis.com]

- 22. Gaussian guide | Lee Group @ UOW [riclzh.github.io]

- 23. medium.com [medium.com]

- 24. The Absolute Beginners Guide to Gaussian [ccl.net]

- 25. m.youtube.com [m.youtube.com]

- 26. youtube.com [youtube.com]

- 27. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Isomers and Derivatives of Phenylenediacrylic Acid for Advanced Research and Drug Development

This guide provides an in-depth exploration of the synthesis, properties, and applications of phenylenediacrylic acid isomers and their derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging these versatile molecules for novel therapeutic and materials science applications. This document moves beyond a simple recitation of facts to provide expert insights into the rationale behind experimental choices and to ground all claims in verifiable, authoritative sources.

Introduction: The Phenylenediacrylic Acid Scaffold - A Platform for Innovation

Phenylenediacrylic acid (PDA), with the molecular formula C₁₂H₁₀O₄, represents a class of organic compounds characterized by a central benzene ring disubstituted with two acrylic acid moieties.[1] The arrangement of these acrylic acid groups on the phenyl ring gives rise to three distinct positional isomers: ortho (1,2-), meta (1,3-), and para (1,4-). Furthermore, the presence of carbon-carbon double bonds in the acrylic acid side chains introduces the potential for cis-trans (E/Z) isomerism. This structural diversity, coupled with the reactivity of the carboxylic acid and alkene functional groups, makes the PDA scaffold a highly versatile platform for the synthesis of a wide array of derivatives with tunable electronic, geometric, and biological properties.

This guide will systematically explore the landscape of PDA isomers and their derivatives, with a particular focus on their synthesis, characterization, and burgeoning applications in medicinal chemistry and materials science. We will delve into the nuances of controlling isomerism during synthesis and how the specific isomeric form dictates the physicochemical and pharmacological properties of the resulting compounds.

Isomerism in Phenylenediacrylic Acid: A Tale of Three Positions and Two Geometries

The properties and applications of phenylenediacrylic acid are intrinsically linked to its isomeric form. Understanding the synthesis and distinct characteristics of each isomer is therefore paramount for any researcher working with this class of compounds.

Positional Isomers: Ortho, Meta, and Para

The substitution pattern on the central phenyl ring defines the three positional isomers of PDA:

-

1,4-Phenylenediacrylic Acid (p-PDA): The most studied of the three, p-PDA, possesses a linear and symmetric structure that lends itself to the formation of well-ordered crystalline materials and polymers.[2] Its derivatives have been extensively investigated for applications in liquid crystals and photoreactive polymers.[3]

-

1,3-Phenylenediacrylic Acid (m-PDA): The angular disposition of the acrylic acid groups in m-PDA results in a bent molecular geometry. This can disrupt the close packing observed in p-PDA derivatives, leading to materials with different morphologies and solubility profiles.

-

1,2-Phenylenediacrylic Acid (o-PDA): The proximity of the two acrylic acid groups in o-PDA can lead to intramolecular interactions, such as hydrogen bonding, which can influence its reactivity and conformational preferences. This steric crowding can also present unique challenges and opportunities in its synthesis and derivatization.

The choice of starting material is the primary determinant in the synthesis of a specific positional isomer. For example, the synthesis of p-PDA typically starts from terephthaldehyde (1,4-diformylbenzene), while m-PDA and o-PDA are synthesized from isophthalaldehyde (1,3-diformylbenzene) and phthalaldehyde (1,2-diformylbenzene), respectively.

Diagram: Positional Isomers of Phenylenediacrylic Acid

Caption: The three positional isomers of phenylenediacrylic acid.

Geometric Isomers: Cis and Trans

Each acrylic acid moiety in PDA can exist in either a cis (Z) or trans (E) configuration, leading to the possibility of cis,cis-, cis,trans-, and trans,trans- isomers. The trans isomer is generally more thermodynamically stable due to reduced steric hindrance, and synthetic methods often yield the trans,trans isomer as the major product.

The separation of cis and trans isomers can be challenging but is crucial as the geometry of the double bond significantly impacts the overall shape of the molecule and, consequently, its biological activity and material properties.[4] Techniques such as fractional crystallization and chromatography are often employed for their separation.[5][6] High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical tools for the separation and identification of these isomers.[4][7]

The interconversion between cis and trans isomers can sometimes be achieved through photochemical or thermal means, a property that has been exploited in the development of photoswitchable materials.

Synthesis of Phenylenediacrylic Acid and its Derivatives